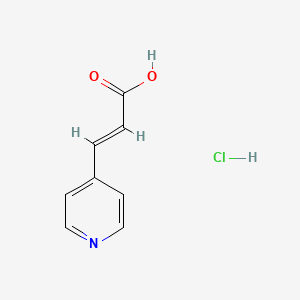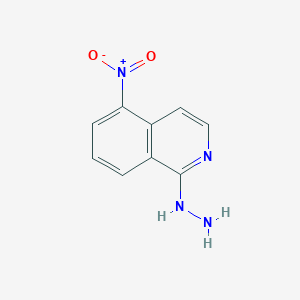
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with difluoromethyl and hydroxymethyl groups
Métodos De Preparación
The synthesis of 1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific reaction environments to facilitate the desired transformations.
Análisis De Reacciones Químicas
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinone ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a scaffold for designing inhibitors of specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparación Con Compuestos Similares
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
4-(Hydroxymethyl)pyridin-2(1H)-one: Lacking the difluoromethyl group, this compound may have different physical and chemical properties.
1-(Difluoromethyl)-4-(methyl)pyridin-2(1H)-one: The presence of a methyl group instead of a hydroxymethyl group can influence the compound’s solubility and reactivity
Propiedades
Fórmula molecular |
C7H7F2NO2 |
|---|---|
Peso molecular |
175.13 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-4-(hydroxymethyl)pyridin-2-one |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)10-2-1-5(4-11)3-6(10)12/h1-3,7,11H,4H2 |
Clave InChI |
WNIALKWORXOTAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)C=C1CO)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)





![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)



![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
